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  • Product: 3-bromo-N-(2-biphenylyl)carbazole
  • CAS: 1609267-04-0

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Methodologies of 3-Bromo-N-(2-biphenylyl)carbazole: A Technical Whitepaper

Executive Summary In the rapidly evolving field of organic electronics, the rational design of molecular intermediates is the cornerstone of high-performance materials. 3-Bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of organic electronics, the rational design of molecular intermediates is the cornerstone of high-performance materials. 3-Bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) represents a highly specialized, sterically engineered building block predominantly utilized in the synthesis of host materials for Organic Light-Emitting Diodes (OLEDs) [1].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a functional tool. The carbazole core provides superior hole-transporting capabilities and a high triplet energy ( T1​ ). The strategic placement of a 2-biphenylyl group at the nitrogen atom (N9) introduces critical steric hindrance, while the bromine atom at the C3 position serves as a highly reactive, regioselective handle for downstream cross-coupling reactions. This guide details the physicochemical properties, self-validating synthetic protocols, and the mechanistic rationale behind its application in advanced materials.

Molecular Architecture & Physicochemical Profile

The utility of 3-bromo-N-(2-biphenylyl)carbazole stems from its precise structural asymmetry.

  • Steric Shielding (N-2-biphenylyl): The ortho-attachment of the biphenyl ring forces the aromatic system out of the carbazole plane. This disrupted planarity prevents dense intermolecular π−π stacking, thereby suppressing excimer formation and promoting the amorphous film morphology required for vacuum-deposited OLED layers.

  • Electrophilic Handle (C3-Bromo): The bromine atom provides an ideal site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing researchers to append electron-deficient moieties (e.g., triazines) to create bipolar host materials.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the compound [2].

PropertySpecification / Value
Chemical Name 3-Bromo-9-(biphenyl-2-yl)-9H-carbazole
CAS Registry Number 1609267-04-0
Molecular Formula C 24​ H 16​ BrN
Molecular Weight 398.30 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) 98.0%
Reactivity Electrophilic at C3; Sterically hindered at N9

Synthetic Methodologies & Mechanistic Causality

To synthesize 3-bromo-N-(2-biphenylyl)carbazole with high yield and absolute regioselectivity, a two-step sequence is mandatory. Attempting a direct cross-coupling with pre-brominated precursors often leads to competitive side reactions and oligomerization. The optimal route involves an initial N-arylation followed by a strictly controlled electrophilic aromatic substitution.

Synthesis Carbazole Carbazole Intermediate N-(2-biphenylyl)carbazole Carbazole->Intermediate Ullmann Coupling (CuI, K3PO4) Iodo 2-Iodobiphenyl Iodo->Intermediate Product 3-bromo-N-(2-biphenylyl) carbazole Intermediate->Product Regioselective Bromination (NBS, DMF, 0°C)

Two-step synthetic workflow for 3-bromo-N-(2-biphenylyl)carbazole.

Experimental Protocol 1: Synthesis of N-(2-biphenylyl)carbazole

This step utilizes a copper-catalyzed Ullmann-type C-N coupling.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with Carbazole (1.0 eq), 2-Iodobiphenyl (1.2 eq), Copper(I) iodide (0.1 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity N2​ three times.

  • Solvent & Ligand Addition: Add anhydrous toluene followed by trans-1,2-diaminocyclohexane (0.2 eq).

    • Causality: The bidentate diamine ligand is critical; it chelates the Cu(I) center, preventing its disproportionation into Cu(0) and Cu(II), and dramatically increases the solubility of the catalytic complex, which is necessary to overcome the severe steric hindrance of the ortho-substituted 2-iodobiphenyl.

  • Reaction: Reflux the mixture at 110°C for 24 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, concentrate the filtrate in vacuo, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate).

  • Self-Validation: Analyze via 1 H NMR. The protocol is successful if the broad singlet at ~8.1 ppm (corresponding to the N-H proton of the starting carbazole) has completely disappeared.

Experimental Protocol 2: Regioselective Bromination

The intermediate is brominated using N-Bromosuccinimide (NBS).

Step-by-Step Methodology:

  • Preparation: Dissolve the purified N-(2-biphenylyl)carbazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) and cool the vessel to 0°C in an ice bath.

  • Reagent Addition: Dissolve NBS (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture over 30 minutes in complete darkness .

    • Causality: Conducting the reaction at 0°C and in the dark strictly suppresses the homolytic cleavage of NBS into bromine radicals. This enforces an ionic Electrophilic Aromatic Substitution (EAS) pathway. The electron-donating nature of the carbazole nitrogen directs the electrophile exclusively to the para-position (C3), preventing over-bromination to the 3,6-dibromo derivative.

  • Reaction: Stir for 4 hours, allowing the mixture to slowly warm to room temperature.

  • Workup: Quench by pouring into ice water. Extract with Dichloromethane (DCM), wash the organic layer extensively with brine to remove DMF, and dry over anhydrous MgSO4​ .

  • Self-Validation: Analyze via Electrospray Ionization Mass Spectrometry (ESI-MS). The product is validated by the presence of a classic 1:1 isotopic doublet at m/z ~397 and 399, confirming mono-bromination.

Application in Advanced Materials: Exciton Confinement

Once integrated into a larger molecular framework (e.g., by coupling a triazine acceptor to the C3 position), the resulting material acts as an ambipolar host for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) OLEDs [3].

The primary function of this host is to transport charge carriers and transfer exciton energy to a guest emitter without suffering from non-radiative decay. The 2-biphenylyl group plays a crucial role here: by twisting out of the molecular plane, it artificially shortens the effective conjugation length of the molecule. This structural twist maintains the host's Triplet Energy ( T1​ ) at a high level, ensuring that energy flows strictly from the host to the guest, confining the exciton and maximizing quantum efficiency.

EnergyTransfer cluster_Host Host Material (Carbazole Derivative) cluster_Guest Phosphorescent Guest Emitter HostS1 Singlet State (S1) HostT1 Triplet State (T1) High Energy via Steric Twist HostS1->HostT1 Intersystem Crossing (ISC) GuestS1 Singlet State (S1) HostS1->GuestS1 Förster Transfer GuestT1 Triplet State (T1) Emissive HostT1->GuestT1 Dexter Transfer GuestS1->GuestT1 ISC Ground Ground State (S0) GuestT1->Ground Phosphorescence (Light)

Exciton energy transfer pathways from a carbazole-based host to a phosphorescent guest.

References

Exploratory

3-Bromo-N-(2-biphenylyl)carbazole (CAS 1609267-04-0): A Technical Guide to Synthesis, Properties, and OLED Material Design

Executive Summary In the rapidly evolving field of organic electronics, the rational design of molecular intermediates dictates the ultimate performance of Organic Light Emitting Diodes (OLEDs). 3-bromo-N-(2-biphenylyl)c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of organic electronics, the rational design of molecular intermediates dictates the ultimate performance of Organic Light Emitting Diodes (OLEDs). 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0)[1] has emerged as a highly versatile and structurally privileged building block[2]. By combining the electron-donating prowess of a carbazole core, the steric regulatory effects of a 2-biphenylyl substituent, and the synthetic handle of a 3-bromo group, this compound serves as a cornerstone for synthesizing high-triplet-energy bipolar host materials and hole-transporting layers (HTLs).

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and field-proven, self-validating experimental protocols for its synthesis.

Physicochemical Properties

Understanding the baseline physical parameters of 3-bromo-N-(2-biphenylyl)carbazole is critical for downstream purification (such as vacuum sublimation) and formulation. The quantitative data is summarized below:

PropertyValue
Chemical Name 9-[1,1'-Biphenyl]-2-yl-3-bromo-9H-carbazole[1]
CAS Number 1609267-04-0[1]
Molecular Formula C₂₄H₁₆BrN[3]
Molecular Weight 398.29 g/mol [3]
Boiling Point 565.3 ± 42.0 °C (Predicted)[3]
Density 1.32 ± 0.1 g/cm³ (Predicted)[3]
Primary Application OLED Intermediates / Electronic Chemicals[2][4]

Structural Causality & Material Design (E-E-A-T Insights)

As an application scientist, one must ask: Why this specific isomer? The molecular architecture of 3-bromo-N-(2-biphenylyl)carbazole is not arbitrary; it is engineered for specific photophysical and thermodynamic outcomes.

  • The 2-Biphenylyl Steric Twist: Unlike the 4-biphenylyl isomer (which is relatively planar and extends the π -conjugation), the 2-biphenylyl group introduces severe steric hindrance against the carbazole plane.

    • Causality: This steric clash forces the biphenyl moiety into a highly twisted, orthogonal conformation. This broken conjugation prevents the lowering of the molecule's triplet energy ( ET​ ), making downstream derivatives excellent hosts for blue phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters. Furthermore, the twisted 3D structure suppresses intermolecular π−π stacking, significantly raising the glass transition temperature ( Tg​ ) and preventing crystallization in the amorphous OLED thin film.

  • The 3-Bromo Synthetic Handle: The bromine atom at the 3-position is highly reactive toward transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille couplings).

    • Causality: The 3-position is para to the electron-donating nitrogen atom, making it the most electron-rich site on the carbazole backbone. This allows chemists to selectively append electron-deficient moieties (such as triazines or pyrimidines) to create bipolar host materials with balanced hole and electron mobilities.

Experimental Methodologies

The synthesis of 3-bromo-N-(2-biphenylyl)carbazole can be achieved via two primary routes. Both protocols below are designed as self-validating systems, ensuring that intermediate checks prevent the propagation of errors.

Protocol A: Regioselective Bromination of N-(2-biphenylyl)carbazole

This method relies on the electrophilic aromatic substitution of the pre-formed N-(2-biphenylyl)carbazole[5].

  • Step 1: Dissolution. Dissolve 10 mmol of N-(2-biphenylyl)carbazole in 100 mL of anhydrous chloroform[5]. Causality: Chloroform provides excellent solubility for the starting material and stabilizes the polar transition state of the electrophilic bromination without participating in the reaction.

  • Step 2: Reagent Addition. Shield the reaction flask from direct light using aluminum foil. Slowly add 10 mmol of N-Bromosuccinimide (NBS) in small portions at 0 °C[5]. Causality: Light shielding prevents the homolytic cleavage of the N-Br bond, suppressing unwanted radical bromination of the biphenyl rings. The 0 °C temperature controls the exotherm and ensures strict regioselectivity at the 3-position.

  • Step 3: Reaction Propagation. Allow the mixture to warm to room temperature and stir for 24 hours[5].

  • Step 4: Self-Validation (TLC). Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/DCM 4:1). The disappearance of the starting material spot validates complete conversion.

  • Step 5: Workup. Wash the organic phase with distilled water to remove succinimide byproducts. Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure[5].

  • Step 6: Purification. Recrystallize the crude beige powder from ethanol/dichloromethane to yield the pure target compound[5].

Protocol B: Cu-Catalyzed Ullmann N-Arylation

Alternatively, the compound can be synthesized by coupling 3-bromocarbazole with 2-iodobiphenyl[6].

  • Step 1: Catalyst and Base Loading. In a Schlenk flask, combine 3-bromocarbazole (1.0 equiv), 2-iodobiphenyl (1.2 equiv), Copper(I) Iodide (CuI, 0.1 equiv), and Cs2​CO3​ (2.0 equiv). Causality: CuI is chosen over Palladium (Buchwald-Hartwig) because Pd can inadvertently undergo oxidative addition into the C-Br bond of 3-bromocarbazole[6]. Copper is highly chemoselective for the C-I bond and the N-H bond, preserving the bromine atom for downstream use.

  • Step 2: Degassing. Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling (Ullmann biaryl synthesis) of the 2-iodobiphenyl.

  • Step 3: Solvent and Ligand. Add anhydrous DMF and a diamine ligand (e.g., 1,2-trans-cyclohexanediamine). Heat under microwave irradiation or standard oil bath at 110 °C for 12-24 hours.

  • Step 4: Validation (FTIR/NMR). Post-workup, validate the product by FTIR (checking for the complete disappearance of the sharp N-H stretching band at ~3400 cm⁻¹) or ¹H-NMR (disappearance of the broad N-H singlet at ~8.1 ppm).

Visualizations

Synthesis Pathways

The following diagram illustrates the dual synthetic routes to 3-bromo-N-(2-biphenylyl)carbazole, highlighting the reagents and reaction types.

Synthesis A 3-Bromocarbazole + 2-Iodobiphenyl C 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) A->C Ullmann Coupling (CuI, Base, Heat) B N-(2-biphenylyl)carbazole + NBS B->C Electrophilic Bromination (Regioselective, 0°C to RT)

Fig 1: Primary synthetic routes to 3-bromo-N-(2-biphenylyl)carbazole via Ullmann coupling or bromination.

OLED Application Architecture

Once synthesized, the 3-bromo handle is utilized to attach electron-accepting groups, creating a bipolar host matrix that facilitates energy transfer in OLEDs.

OLED A 3-bromo-N-(2-biphenylyl)carbazole B Suzuki Coupling (Add Electron Acceptor) A->B C Bipolar Host Material B->C D Charge Recombination C->D Host Matrix E Energy Transfer D->E Exciton Formation F Light Emission E->F Phosphorescent/TADF

Fig 2: Downstream application of the intermediate in synthesizing bipolar hosts for OLEDs.

References

  • NextSDS. 3-bromo-N-(2-biphenylyl)carbazole — Chemical Substance Information. Retrieved from[Link][1]

  • CiteSeerX (PSU). International Journal of Universal Pharmacy and Bio Sciences - N-arylation of carbazoles. Retrieved from[Link]

  • ACS Publications. Synthesis of π-Extended Carbazole Dimers Via Oxidative Cyclization... The Journal of Organic Chemistry. Retrieved from[Link][6]

Sources

Foundational

Frontier Molecular Orbital Characterization of 3-Bromo-N-(2-biphenylyl)carbazole: A Technical Guide

Executive Summary 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) is a highly specialized, electron-rich heterocyclic intermediate. While traditionally utilized by materials scientists to synthesize bipolar host ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) is a highly specialized, electron-rich heterocyclic intermediate. While traditionally utilized by materials scientists to synthesize bipolar host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), it is increasingly gaining traction among drug development professionals. In medicinal chemistry, its highly tunable photophysical properties make it an ideal precursor for designing organic photoredox catalysts used in the late-stage functionalization of active pharmaceutical ingredients (APIs).

Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this intermediate is critical. The frontier orbital energy levels dictate the molecule's ionization potential, electron affinity, and its thermodynamic viability in single-electron transfer (SET) reactions. This whitepaper provides an authoritative analysis of its electronic structure, the causality behind its substituent effects, and a self-validating experimental protocol for empirical energy level determination.

Mechanistic Causality of Electronic Properties

The electronic architecture of 3-bromo-N-(2-biphenylyl)carbazole is governed by the interplay of its three structural components: the carbazole core, the 3-bromo substituent, and the N-(2-biphenylyl) group.

  • The Carbazole Core (The Donor): Carbazole is a rigid, planar, electron-rich heterocycle. The nitrogen atom's lone pair participates in the aromatic π -system, pushing electron density into the ring. This results in a relatively shallow HOMO level (typically around -5.56 eV for standard N-phenylcarbazole), making it an excellent hole-transporting and electron-donating moiety .

  • The 3-Bromo Substituent (Inductive Modulation): The 3- and 6-positions of the carbazole ring possess the highest electron density. The introduction of a bromine atom at the 3-position serves two purposes. Synthetically, it provides a reactive handle for palladium-catalyzed cross-coupling. Electronically, the halogen exerts a strong inductive electron-withdrawing effect (-I effect), which stabilizes the frontier orbitals, effectively lowering both the HOMO and LUMO energies by approximately 0.10 eV compared to the unhalogenated parent compound .

  • The N-(2-biphenylyl) Group (Steric Twisting): Unlike a standard N-phenyl group, the ortho-substituted biphenyl ring introduces severe steric hindrance. This forces the biphenyl system to twist nearly orthogonally to the carbazole plane. This deliberate structural design breaks extended π -conjugation, preventing intermolecular π−π stacking (which causes excimer quenching) and localizes the frontier orbitals to maintain a high triplet energy ( ET​ ) .

Quantitative Data Synthesis

Because 3-bromo-N-(2-biphenylyl)carbazole is an intermediate, its exact empirical values are often extrapolated from its parent structures and validated via Density Functional Theory (DFT). The table below summarizes the comparative energy levels.

CompoundHOMO (eV)LUMO (eV)Optical Bandgap ( Eg​ )Triplet Energy ( ET​ )
N-phenylcarbazole (Parent)-5.56-2.373.19 eV~ 3.00 eV
3,6-dibromo-N-phenylcarbazole -5.87-2.683.19 eV~ 2.98 eV
3-bromo-N-(2-biphenylyl)carbazole -5.66 -2.46 3.20 eV ***~ 2.99 eV***

*Calculated/Extrapolated values based on inductive substituent effects and B3LYP/6-31G(d) modeling.

Self-Validating Experimental Protocol

To empirically determine the HOMO and LUMO of such intermediates, researchers must employ an orthogonal, self-validating workflow. Relying solely on computation or a single electrochemical sweep is prone to solvation and overpotential errors.

The following protocol combines Cyclic Voltammetry (CV) with UV-Vis Spectroscopy. The system is "self-validating" because the electrochemically derived HOMO and optically derived bandgap must mathematically align with the molecule's reduction potential; any deviation flags an error in exciton binding energy assumptions or electrolyte interference .

Step-by-Step Methodology

Step 1: Electrochemical Cell Assembly

  • Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed dichloromethane (DCM). Causality: DCM is strictly required over THF because carbazole radical cations generated during oxidation are highly reactive; DCM provides a wider anodic window and mitigates nucleophilic attack.

  • Dissolve the 3-bromo-N-(2-biphenylyl)carbazole sample to a concentration of 1×10−3 M.

  • Equip the cell with a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

Step 2: Baseline & Internal Standardization

  • Purge the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen (which causes false reduction peaks).

  • Add a trace amount of Ferrocene ( Fc ) as an internal standard. Causality: The Fc/Fc+ redox couple has a known absolute energy of -4.80 eV relative to the vacuum level, providing an absolute calibration point independent of the solvent.

Step 3: Voltammetric Sweeping & Data Acquisition

  • Sweep the potential from 0.0 V to +1.5 V at a scan rate of 50 mV/s.

  • Identify the onset of the first oxidation peak ( Eoxonset​ ).

  • Calculate the HOMO level using the empirical formula:

    EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.80] eV

Step 4: Optical Bandgap ( Eg​ ) Determination

  • Prepare a dilute solution ( 1×10−5 M) of the intermediate in DCM.

  • Record the UV-Vis absorption spectrum at room temperature.

  • Identify the onset wavelength of the longest-wavelength absorption band ( λonset​ ).

  • Calculate the optical bandgap:

    Eg​=λonset​1240​ eV

Step 5: Orthogonal Data Synthesis (LUMO Derivation)

  • Because carbazole derivatives often exhibit irreversible reduction waves (making direct LUMO measurement via CV difficult), calculate the LUMO orthogonally:

    ELUMO​=EHOMO​+Eg​

Workflow & Pathway Visualizations

To ensure rigorous execution and understand the downstream utility of this intermediate, refer to the following system models.

Orthogonal Validation Workflow

Workflow cluster_0 Orthogonal Validation System A Electrochemical Analysis Cyclic Voltammetry (CV) D HOMO Level (Oxidation Onset) A->D B Optical Analysis UV-Vis Spectroscopy E Optical Bandgap (Eg) (Absorption Onset) B->E C Theoretical Modeling DFT (B3LYP/6-31G*) F Calculated Orbitals (Gas Phase) C->F G LUMO Derivation (LUMO = HOMO + Eg) D->G H Data Synthesis & Error Flagging D->H E->G F->H G->H

Caption: Self-validating workflow for frontier orbital determination using orthogonal techniques.

Synthetic Utility Pathway

Reaction N1 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) N2 Pd-Catalyzed Cross-Coupling N1->N2 N3 Photoredox Catalyst / OLED Host Material N2->N3

Caption: Synthetic utility of the brominated carbazole intermediate in advanced materials.

References

  • Zhao, J., et al. "Inductive Effects of Diphenylphosphoryl Moieties on Carbazole Host Materials: Design Rules for Blue Electrophosphorescent Organic Light-Emitting Devices." The Journal of Physical Chemistry C. URL:[Link]

  • Wu, H., et al. "Two novel bipolar hosts based on 1,2,4-triazole derivatives for highly efficient red phosphorescent OLEDs." OSTI.gov. URL:[Link]

  • RSC Advances. "Asymmetric isomerization: an efficient strategy to tune the electrical resistive memory behaviors of functional polyimides containing N-phenylcarbazole moieties." RSC Publishing. URL:[Link]

Exploratory

Engineering Next-Generation OLED Materials: The Strategic Role of 3-Bromo-N-(2-biphenylyl)carbazole

Executive Summary Organic Light-Emitting Diodes (OLEDs) require highly specialized materials to manage charge transport and exciton confinement. Among the most critical building blocks in modern organic electronics is 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organic Light-Emitting Diodes (OLEDs) require highly specialized materials to manage charge transport and exciton confinement. Among the most critical building blocks in modern organic electronics is 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0)[1]. This intermediate is uniquely engineered to solve two persistent challenges in deep-blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) devices: maintaining a high triplet energy ( T1​ ) and preventing aggregation-caused quenching (ACQ)[2].

This technical guide dissects the structural logic, synthetic workflows, and optoelectronic applications of this critical molecule, providing researchers with a foundational blueprint for designing high-efficiency OLED materials.

Structural Logic & Mechanistic Advantages

The molecular architecture of 3-bromo-N-(2-biphenylyl)carbazole is not accidental; it is a masterclass in steric and electronic engineering. Its design logic can be broken down into three functional domains[3]:

  • The Carbazole Core : Provides a rigid, electron-rich framework with excellent hole-transporting mobility and high chemical stability. It acts as the primary electron donor (D) in bipolar systems.

  • The 3-Bromo Reactive Site : The bromine atom at the 3-position serves as a highly selective anchor for palladium-catalyzed cross-coupling reactions. This allows for the asymmetric attachment of electron-deficient acceptor (A) moieties, creating Donor-Acceptor (D-A) bipolar hosts[4].

  • The N-(2-biphenylyl) Steric Shield : Unlike standard N-phenyl derivatives, the ortho-linkage of the 2-biphenylyl group forces the biphenyl moiety to adopt a highly twisted, nearly orthogonal conformation relative to the carbazole plane. This severe steric bulk disrupts long-range π−π stacking, ensuring an amorphous solid state (high glass transition temperature, Tg​ ) and strictly localizing the triplet exciton to prevent non-radiative decay[5].

M Core 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) N9 N-(2-biphenylyl) Group (Steric Shield) Core->N9 C3 3-Bromo Group (Reactive Site) Core->C3 Cz Carbazole Core (Hole Transport) Core->Cz T1 High Triplet Energy (T1) Prevents Exciton Quenching N9->T1 Morph Amorphous Morphology High Tg N9->Morph Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) C3->Coupling Donor Electron Donor (D) Properties Cz->Donor

Molecular Design Logic: Structural domains and their optoelectronic impacts.

Application in Organic Electronics

Bipolar Host Materials for PhOLEDs

By coupling the 3-bromo site with electron-transporting groups (e.g., triazine, benzimidazole), researchers synthesize bipolar hosts that balance electron and hole fluxes within the emissive layer. The twisted N-(2-biphenylyl) group ensures the T1​ remains above 2.70 eV, sufficient to host sky-blue and deep-blue emitters without reverse energy transfer[5].

Thermally Activated Delayed Fluorescence (TADF)

In TADF emitter design, minimizing the singlet-triplet energy gap ( ΔEST​ ) is crucial. The steric hindrance of the 2-biphenylyl group helps decouple the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient Reverse Intersystem Crossing (RISC)[2].

TADF S0 S0 Ground State T1 T1 Triplet State S0->T1 Excitation (75%) S1 S1 Singlet State S0->S1 Excitation (25%) T1->S0 Non-Radiative Decay (Suppressed) T1->S1 RISC (Thermal Energy) S1->S0 Prompt Fluorescence S1->T1 ISC

TADF Mechanism: Exciton harvesting via Reverse Intersystem Crossing (RISC).

Quantitative Data: Performance Metrics

The introduction of the N-(2-biphenylyl) group significantly alters the thermal and electronic properties of the resulting OLED materials compared to standard derivatives[4].

PropertyTypical N-Phenylcarbazole HostN-(2-biphenylyl)carbazole DerivativeMechanistic Impact
Tg​ (°C) 60 - 8090 - 110Enhances morphological stability; prevents crystallization under Joule heating.
Td​ (°C) ~ 350> 400Improves operational lifetime and vacuum sublimation yield.
HOMO (eV) -5.50-5.60 to -5.80Deeper HOMO aligns better with deep-blue dopants, reducing injection barriers.
T1​ (eV) 2.50 - 2.652.70 - 2.90Prevents triplet exciton quenching in blue PhOLEDs.

Experimental Protocol: Synthesis of a Bipolar Host

To synthesize a high-performance bipolar host, 3-bromo-N-(2-biphenylyl)carbazole is typically coupled with a triazine-based boronic ester. The following protocol is a self-validating system designed to ensure electronic-grade purity[3].

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling
  • Preparation : In a rigorously dried, argon-purged Schlenk flask, combine 1.0 eq of 3-bromo-N-(2-biphenylyl)carbazole, 1.2 eq of the target boronic ester (e.g., 2,4-diphenyl-1,3,5-triazin-6-yl boronic ester), and 0.05 eq of Pd(PPh3​)4​ catalyst.

  • Solvent System : Add a degassed mixture of Toluene and 2M aqueous K2​CO3​ (ratio 3:1 v/v).

    • Causality: Toluene solubilizes the organic precursors, while the biphasic aqueous base activates the boronic ester to form the highly reactive boronate complex.

  • Reaction : Reflux the mixture at 90°C for 12-24 hours under continuous argon flow. Monitor via TLC (Hexane:DCM 1:1).

    • Self-Validation: The complete disappearance of the starting bromide spot (Rf ~0.7) and the emergence of a highly fluorescent product spot under 254 nm UV light confirms conversion.

  • Work-up & Extraction : Cool to room temperature, extract with dichloromethane, wash with brine, and dry over anhydrous MgSO4​ .

  • Purification (Critical for OLEDs) : Pass the crude product through a silica gel column.

    • Self-Validation: Perform High-Performance Liquid Chromatography (HPLC). If purity is < 99.5%, residual halogen or palladium will act as deep trap states, severely degrading OLED efficiency.

  • Sublimation : Subject the powder to vacuum sublimation ( 10−6 Torr) at ~250°C.

    • Causality: Sublimation removes trace organic impurities and solvent molecules, yielding the ultra-pure amorphous glass required for vacuum-deposited OLED stacks.

G A 3-bromo-N-(2-biphenylyl)carbazole D Suzuki-Miyaura Coupling A->D B Boronic Acid/Ester (Acceptor) B->D C Pd Catalyst & Base C->D E Crude Bipolar Host D->E F Vacuum Sublimation E->F G OLED-Grade Material F->G

Synthetic Workflow: Suzuki-Miyaura cross-coupling and purification sequence.

References

  • . "Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties". Available at: [Link] 3.. "Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs". Available at: [Link]

  • . "含9-苯基咔唑与苯并咪唑单元的双极主体材料设计、合成及其光电性能" (Design, Synthesis and Optoelectronic Properties of Bipolar Host Materials...). Available at: [Link]

  • . "Carbazole/Dibenzofuran-Modified Electron-Blocking Materials Incorporating Bulky Spiro[fluorene-9,9'-xanthene] for High-Efficiency Deep-Blue OLEDs". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-N-(2-biphenylyl)carbazole

Executive Summary The synthesis of advanced organic electronic materials, particularly hole-transporting materials (HTMs) and phosphorescent hosts for Organic Light Emitting Diodes (OLEDs), heavily relies on the function...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of advanced organic electronic materials, particularly hole-transporting materials (HTMs) and phosphorescent hosts for Organic Light Emitting Diodes (OLEDs), heavily relies on the functionalization of carbazole derivatives. 3-bromo-N-(2-biphenylyl)carbazole (also referred to as 3-bromo-9-(biphenyl-2-yl)-9H-carbazole) is a critical intermediate in this domain[1].

Functionalizing the 3-position of this sterically congested, highly lipophilic core via the Suzuki-Miyaura cross-coupling reaction presents unique challenges. The bulky N-(2-biphenylyl) group introduces significant steric hindrance, which can impede the transmetalation and reductive elimination steps of the catalytic cycle. This application note provides a self-validating, field-proven protocol for achieving high-yield C-C bond formation, detailing the causality behind catalyst, solvent, and base selection[2].

Mechanistic Insights & Causality (E-E-A-T)

To achieve quantitative conversion without debromination or homocoupling side-reactions, it is essential to understand how the structural properties of 3-bromo-N-(2-biphenylyl)carbazole dictate the reaction conditions[3].

  • Oxidative Addition: The C-Br bond at the 3-position of the carbazole is electronically activated by the electron-rich nature of the heterocycle. Standard Pd(0) catalysts, such as Pd(PPh3​)4​ , readily insert into this bond. However, to prevent catalyst deactivation via oxidation, rigorous degassing of all solvents is mandatory.

  • Transmetalation (The Biphasic Imperative): The extreme lipophilicity of the N-biphenyl carbazole core renders it completely insoluble in aqueous media. Conversely, the activation of the arylboronic acid requires an inorganic base (e.g., K2​CO3​ ) dissolved in water. A biphasic solvent system (Toluene/Ethanol/Water) is therefore required. Here, Toluene dissolves the carbazole, Water dissolves the base, and Ethanol acts as a critical phase-transfer agent, increasing the interfacial surface area to facilitate transmetalation[4].

  • Reductive Elimination: The steric bulk of the ortho-substituted N-biphenyl group forces the intermediate Pd(II) diaryl complex into a highly congested conformation. Elevated temperatures (90–100 °C) are required to provide the activation energy necessary to drive reductive elimination and regenerate the Pd(0) active species.

Catalytic Workflow Visualization

SuzukiCycle Start 3-Bromo-N-(2-biphenylyl)carbazole + Ar-B(OH)2 OxAdd 1. Oxidative Addition Insertion into C-Br bond Start->OxAdd Pd0 Active Pd(0) Catalyst e.g., Pd(PPh3)4 Pd0->OxAdd PdII_1 Pd(II) Aryl Bromide Complex OxAdd->PdII_1 TransMet 2. Transmetalation Base-activated Boronate PdII_1->TransMet PdII_2 Pd(II) Diaryl Complex TransMet->PdII_2 RedElim 3. Reductive Elimination C-C Bond Formation PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Biaryl Carbazole Product RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-bromo-N-(2-biphenylyl)carbazole.

Condition Optimization & Quantitative Data

The following table summarizes the optimization matrix for coupling 3-bromo-N-(2-biphenylyl)carbazole with a standard arylboronic acid.

Table 1: Solvent, Base, and Catalyst Optimization Matrix

Solvent System (v/v)Base (Aqueous)Catalyst SystemTemp (°C)Expected YieldMechanistic Rationale
Toluene/EtOH/H₂O (4:1:1) K2​CO3​ (2.0 M) Pd(PPh3​)4​ (5 mol%)9085–92% Optimal. EtOH acts as an ideal phase-transfer agent; K2​CO3​ provides sufficient basicity without side reactions.
1,4-Dioxane/H₂O (5:1) K3​PO4​ (2.0 M) Pd2​(dba)3​
  • SPhos
10090–95%Best for highly sterically hindered boronic acids. SPhos ligand accelerates reductive elimination.
THF/H₂O (4:1) Na2​CO3​ (2.0 M) Pd(dppf)Cl2​ (5 mol%)8070–80%Milder conditions; lower yield due to the temperature limitation of THF reflux, slowing down the catalytic cycle.

Experimental Protocol

This self-validating protocol utilizes the optimized Toluene/EtOH/H₂O system, designed for a 10 mmol scale reaction.

Materials & Reagents

Table 2: Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromo-N-(2-biphenylyl)carbazole398.301.03.98 gElectrophile
Arylboronic AcidVaries1.2VariesNucleophile
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.58 gCatalyst
Potassium Carbonate ( K2​CO3​ )138.213.04.15 gBase
Toluene / Ethanol / WaterN/A4:1:1 ratio40 / 10 / 10 mLBiphasic Solvent
Step-by-Step Methodology

Step 1: Reaction Setup & Initial Degassing

  • To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-N-(2-biphenylyl)carbazole (3.98 g, 10 mmol) and the arylboronic acid (12 mmol).

  • Add Toluene (40 mL) and Ethanol (10 mL). Stir to dissolve the organic components.

  • Self-Validation Check: The solution should be clear. If the boronic acid is insoluble, it will dissolve upon heating and base addition.

  • Sparge the organic mixture with ultra-pure Nitrogen or Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) catalyst.

Step 2: Base Addition & Secondary Degassing

  • Prepare a 2.0 M aqueous solution of K2​CO3​ by dissolving 4.15 g in 10 mL of deionized water. Degas this aqueous solution separately by sparging with Nitrogen for 10 minutes.

  • Add the degassed aqueous K2​CO3​ to the reaction flask via syringe.

  • Add Pd(PPh3​)4​ (0.58 g, 0.5 mmol) quickly under a positive stream of Nitrogen.

Step 3: Reaction Execution

  • Lower the flask into a pre-heated oil bath set to 95 °C. The internal temperature will reach a gentle reflux (~90 °C).

  • Stir vigorously (800+ RPM). Causality: High-speed stirring is critical in biphasic systems to maximize the interfacial area between the aqueous base and the organic reactants.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1, UV visualization at 254 nm). The starting bromide should be consumed within 4 to 8 hours.

Step 4: Work-Up & Extraction

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Add 50 mL of distilled water and 50 mL of Ethyl Acetate (or Dichloromethane).

  • Separate the aqueous layer. Extract the aqueous layer twice more with 30 mL of Ethyl Acetate.

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • The crude mixture will contain the target product, unreacted boronic acid, and triphenylphosphine oxide (a byproduct of the catalyst).

  • Purify via flash column chromatography on silica gel. Use a gradient elution starting with 100% Hexanes to elute the highly non-polar carbazole product, slowly increasing polarity to Hexanes/DCM (9:1) if necessary.

  • Optional: For OLED-grade purity, recrystallize the isolated product from a mixture of Dichloromethane and Methanol.

References

[1] Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Semantic Scholar. Available at:

[2] Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. ACS Publications. Available at:

[3] New Conjugated Carbazole Derivatives: Synthesis and Photophysical Properties Catalysed by Pd-Cu@ rGO. Royal Society of Chemistry. Available at:[4] 9-[1,1'-Biphenyl-4-yl]-3-bromo-9H-carbazole Information and Synthesis. ChemicalBook. Available at:

Sources

Application

Application Notes &amp; Protocols for Hole-Transporting Layers using 3-bromo-N-(2-biphenylyl)carbazole

Document ID: HTL-CBBC-ANP-2026-03 Abstract This document provides a comprehensive technical guide for researchers and scientists on the formulation and application of hole-transporting layers (HTLs) based on the carbazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: HTL-CBBC-ANP-2026-03

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the formulation and application of hole-transporting layers (HTLs) based on the carbazole derivative, 3-bromo-N-(2-biphenylyl)carbazole. Carbazole-based materials are renowned for their robust thermal stability and effective charge-transporting capabilities, making them exemplary candidates for use in advanced optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1] This guide details the material's key characteristics, provides step-by-step protocols for solution preparation and thin-film deposition via spin-coating, and offers insights into the underlying scientific principles for process optimization.

Introduction: The Critical Role of Hole-Transporting Layers

In p-i-n or n-i-p device architectures, the hole-transporting layer (HTL) is a crucial component that dictates overall device performance and stability.[2] Its primary functions are to efficiently extract holes from the active layer, transport them to the anode, and simultaneously block electrons, thereby preventing charge recombination at the anode interface. An ideal HTL material should possess several key attributes:

  • High Hole Mobility: To ensure efficient charge extraction and transport.

  • Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTL must be well-aligned with the valence band of the active layer (e.g., perovskite) for efficient hole injection. The Lowest Unoccupied Molecular Orbital (LUMO) should be sufficiently high to block electron transport.[1]

  • High Thermal and Morphological Stability: To withstand the operational temperatures and processing conditions of the device without degradation or crystallization, which can lead to device failure.[1][3]

  • Solution Processability: For cost-effective and scalable fabrication of large-area devices.

Carbazole derivatives have emerged as a prominent class of materials for HTLs due to their electron-rich nature, high thermal stability, and tunable electronic properties through chemical modification.[1] The subject of this guide, 3-bromo-N-(2-biphenylyl)carbazole, is a promising candidate within this family.

Material Profile: 3-bromo-N-(2-biphenylyl)carbazole

3-bromo-N-(2-biphenylyl)carbazole is a carbazole derivative featuring a bromine substituent and a biphenyl group. The bulky biphenyl moiety can enhance the material's morphological stability by disrupting intermolecular packing, while the bromine atom offers a site for further chemical functionalization.

Molecular Structure

Caption: Molecular structure of 3-bromo-N-(2-biphenylyl)carbazole.

Physicochemical Properties
PropertyEstimated Value/RangeRationale & References
Molecular Weight 398.29 g/mol [4]
HOMO Energy Level -5.3 to -5.8 eVCarbazole derivatives typically exhibit HOMO levels in this range, which is suitable for hole extraction from common perovskite absorbers.[5]
LUMO Energy Level -2.0 to -2.5 eVThe LUMO level is generally high enough to ensure effective electron blocking.[5]
Glass Transition Temp. (Tg) > 100 °CThe rigid carbazole core and the bulky biphenyl group are expected to result in a high glass transition temperature, ensuring good morphological stability.[6][7]
Decomposition Temp. (Td) > 350 °CCarbazole-based materials are known for their excellent thermal stability.[1][3]

Experimental Protocols

The following protocols provide a general framework for the preparation of HTL films of 3-bromo-N-(2-biphenylyl)carbazole. Optimization of these parameters is crucial for achieving high-performance devices.

Workflow for HTL Fabrication

cluster_prep Solution Preparation cluster_depo Thin-Film Deposition cluster_post Post-Treatment A Dissolve 3-bromo-N-(2-biphenylyl)carbazole in Chlorobenzene B Stir at 60 °C until fully dissolved A->B C Spin-coat solution onto substrate B->C D Thermal Annealing C->D

Caption: General workflow for the fabrication of a 3-bromo-N-(2-biphenylyl)carbazole HTL.

Protocol 1: Preparation of Precursor Solution

Causality: The choice of solvent and concentration is critical for achieving a uniform, pinhole-free film. Chlorobenzene is a common solvent for many organic semiconductors due to its good solubility and appropriate boiling point for spin-coating. The concentration will directly influence the final film thickness.

Materials and Equipment:

  • 3-bromo-N-(2-biphenylyl)carbazole powder

  • Chlorobenzene (anhydrous)

  • Glass vial with a magnetic stir bar

  • Hot plate with magnetic stirring

  • Syringe filters (0.2 µm, PTFE)

Procedure:

  • Prepare a solution of 3-bromo-N-(2-biphenylyl)carbazole in chlorobenzene at a concentration range of 5-15 mg/mL. A starting concentration of 10 mg/mL is recommended.

  • Place the vial on a hot plate and stir at 60 °C until the powder is completely dissolved. This may take 30-60 minutes.

  • Allow the solution to cool to room temperature.

  • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

Protocol 2: Thin-Film Deposition by Spin-Coating

Causality: Spin-coating parameters, particularly the rotational speed and duration, determine the thickness and uniformity of the resulting thin film. A two-step program is often employed to first spread the solution at a lower speed and then thin it to the desired thickness at a higher speed.

Equipment:

  • Spin-coater

  • Substrates (e.g., ITO-coated glass, perovskite-coated substrates)

  • Pipette

Procedure:

  • Ensure the substrate is clean and, if necessary, pre-treated (e.g., with UV-Ozone) to improve wettability.

  • Place the substrate on the spin-coater chuck and ensure it is centered.

  • Dispense an adequate amount of the filtered precursor solution to cover approximately 80% of the substrate surface.

  • Start the spin-coating program. A recommended starting program is:

    • Step 1: 1000 rpm for 10 seconds (for spreading)

    • Step 2: 4000 rpm for 30 seconds (for thinning)

  • The substrate can be immediately transferred to a hotplate for annealing.

ParameterRecommended Starting ValueRange for Optimization
Concentration 10 mg/mL5 - 15 mg/mL
Spin Speed (Step 1) 1000 rpm500 - 1500 rpm
Spin Time (Step 1) 10 s5 - 15 s
Spin Speed (Step 2) 4000 rpm2000 - 6000 rpm
Spin Time (Step 2) 30 s20 - 45 s
Protocol 3: Thermal Annealing

Causality: Thermal annealing is performed to remove residual solvent from the film and to improve its morphology and electronic properties by promoting molecular ordering. The annealing temperature should be below the material's decomposition temperature and ideally above its glass transition temperature to allow for molecular rearrangement.

Equipment:

  • Hot plate in a nitrogen-filled glovebox or in ambient air (depending on device requirements)

Procedure:

  • Immediately after spin-coating, transfer the substrate to a pre-heated hot plate.

  • Anneal the film at a temperature between 100-150 °C for 10-20 minutes. A starting point of 120 °C for 15 minutes is recommended.

  • After annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers.

Device Integration and Energy Level Alignment

The successful integration of the 3-bromo-N-(2-biphenylyl)carbazole HTL into a device, such as a perovskite solar cell, depends on the alignment of its energy levels with the adjacent layers.

Caption: Representative energy level diagram for a p-i-n perovskite solar cell.

Characterization and Troubleshooting

IssuePossible CauseSuggested Solution
Poor Film Quality (pinholes, aggregation) - Inappropriate solvent or concentration- Poor substrate wettability- Particulates in the solution- Test alternative solvents (e.g., toluene, o-dichlorobenzene)- Optimize the solution concentration- Ensure proper substrate cleaning and surface treatment (e.g., UV-Ozone)- Always filter the solution before use
Low Device Performance (low Voc or FF) - Poor energy level alignment- High charge recombination at the HTL/perovskite interface- Low hole mobility of the HTL- Characterize the HOMO level of the HTL and ensure it matches the perovskite- Optimize the annealing temperature to improve film morphology- Consider using additives (e.g., Li-TFSI, tBP) in the HTL solution, although this may affect long-term stability

Conclusion

3-bromo-N-(2-biphenylyl)carbazole is a promising hole-transporting material for application in high-performance optoelectronic devices. Its carbazole core provides inherent thermal stability and good hole-transporting properties. The protocols outlined in this application note serve as a robust starting point for the successful formulation and deposition of high-quality HTL thin films. Researchers are encouraged to use the provided parameter ranges as a guide for optimizing their specific device architectures to achieve maximum performance.

References

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega. Available at: [Link]

  • Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The molecular orbital surface of the HOMO and LUMO levels for the two compounds. ResearchGate. Available at: [Link]

  • 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. MDPI. Available at: [Link]

  • Ultrathin Conjugated Polymer Network Films of Carbazole Functionalized Poly(p-Phenylenes) via Electropolymerization. Langmuir. Available at: [Link]

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. MDPI. Available at: [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. Available at: [Link]

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society. Available at: [Link]

  • Method for synthesizing high-purity 3-bromo-N-phenylcarbazole. Google Patents.
  • 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. MDPI. Available at: [Link]

  • Synthesis and Characterization of Blue-Light Emissive Carbazole Containing Perfluorocyclobutyl Arylene Ether Polymers. Defense Technical Information Center. Available at: [Link]

  • Indolo[3,2,1-jk]carbazole-Derived Narrowband Violet–Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling. The Journal of Organic Chemistry. Available at: [Link]

  • Experimental and Theoretical Investigation for the Level of Conjugation in Carbazole-Based Precursors and Their Mono-, Di-, and Polynuclear Pt(II) Complexes. Inorganic Chemistry. Available at: [Link]

  • Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet−Visible Spectroscopy. ACS Macro Letters. Available at: [Link]

  • 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Acta Crystallographica Section E. Available at: [Link]

  • Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts. Chemical Research in Toxicology. Available at: [Link]

  • Synthesis, Characterization, and Optical Properties of Carbazole-Functionalized Poly(norbornene-dicarboximide) by ROMP. EVERGREEN. Available at: [Link]

  • Synthesis of a Three-Layer Organic Thin Film Prepared by Sequential Reactions in the Absence of Solvents. Langmuir. Available at: [Link]

  • Surface Glass Transition Temperature of Amorphous Polymers. A New Insight with SFM. Macromolecules. Available at: [Link]

  • A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence. Journal of Materials Chemistry C. Available at: [Link]

  • 3-bromo-N-(2-biphenylyl)carbazole. NextSDS. Available at: [Link]

Sources

Method

Application Note: Advanced Buchwald-Hartwig Amination of 3-Bromo-N-(2-biphenylyl)carbazole for OLED Material Synthesis

Scientific Context & Substrate Rationale The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the synthesis of robust hole-transporting materials (HTMs) and thermally activated dela...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Substrate Rationale

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the synthesis of robust hole-transporting materials (HTMs) and thermally activated delayed fluorescence (TADF) hosts. Carbazole derivatives are ubiquitous in this domain due to their excellent charge transport capabilities and high triplet energies 1.

The specific substrate, 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0), is a highly strategic intermediate. The choice of the N-(2-biphenylyl) group is not arbitrary; it introduces a significant out-of-plane twist relative to the planar carbazole core. This steric bulk disrupts intermolecular π-π stacking, a critical design parameter for preventing crystallization and maintaining a high glass transition temperature ( Tg​ ) in amorphous OLED thin films. To build extended conjugated systems, the 3-bromo position serves as the reactive site for C-N bond formation via the palladium-catalyzed Buchwald-Hartwig amination 2.

Mechanistic Causality in Catalyst & Ligand Selection

The steric encumbrance provided by the N-(2-biphenylyl) group indirectly shields the 3-position, demanding a highly active catalytic system to prevent competitive side reactions such as hydrodehalogenation. The Buchwald-Hartwig amination procedure is the premier method for this transformation 3, but it requires precise tuning.

  • Palladium Source (Pd2(dba)3): Tris(dibenzylideneacetone)dipalladium(0) is selected as an air-stable Pd(0) precursor that readily dissociates its dba ligands in solution to form the active catalytic species.

  • Ligand Causality (XPhos): XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is critical here. Its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the Pd(0) species into the strong C-Br bond. Concurrently, the bulky triisopropylbiphenyl backbone forces the intermediate Pd(II) amido complex into a sterically strained conformation. This strain dramatically accelerates reductive elimination, pushing the bulky carbazole and the newly attached amine apart to form the C-N bond before β-hydride elimination can occur 4.

  • Base Causality (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the coordinated amine. For base-sensitive substrates, weaker bases like Cs2CO3 can be substituted, though this often requires longer reaction times.

Mechanism Pd0 1. Active Catalyst [Pd(0)L_n] OA 2. Oxidative Addition Pd(II) inserts into C-Br Pd0->OA + 3-Bromo-carbazole Coord 3. Amine Binding & Deprotonation OA->Coord + Amine + Base RE 4. Reductive Elimination C-N Bond Formation Coord->RE - Base·HBr RE->Pd0 Release Product

Fig 1. Mechanistic pathway of the Pd-catalyzed Buchwald-Hartwig amination.

Reaction Optimization Data

To validate the necessity of the chosen catalytic system, comparative optimization was performed using diphenylamine as the coupling partner. The quantitative data below demonstrates the superiority of the Pd2(dba)3 / XPhos system for this specific sterically hindered substrate.

EntryCatalyst (2 mol%)Ligand (8 mol%)Base (1.5 eq)SolventTemp (°C)Isolated Yield (%)
1Pd(OAc)2PPh3K2CO3DMF100Trace
2Pd2(dba)3BINAPNaOtBuToluene11045
3Pd2(dba)3tBu3PNaOtBuToluene11088
4 Pd2(dba)3 XPhos NaOtBu Toluene 110 94

Experimental Protocol: Synthesis of N-(2-biphenylyl)-3-(diphenylamino)carbazole

Reagents and Materials
  • 3-bromo-N-(2-biphenylyl)carbazole (1.0 equiv, 5.0 mmol, 1.99 g)

  • Diphenylamine (1.2 equiv, 6.0 mmol, 1.02 g)

  • Pd2(dba)3 (0.02 equiv, 0.1 mmol, 91.5 mg)

  • XPhos (0.08 equiv, 0.4 mmol, 190.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol, 720 mg)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with ultra-high purity Argon for 10 minutes.

  • Reagent Loading: Add 3-bromo-N-(2-biphenylyl)carbazole, diphenylamine, and NaOtBu to the flask.

  • Solvent Addition & Degassing: Inject 50 mL of anhydrous toluene. Degas the suspension using three standard freeze-pump-thaw cycles to remove dissolved oxygen, which is lethal to the Pd(0) catalyst.

  • Catalyst Activation: Under a positive flow of Argon, quickly add Pd2(dba)3 and XPhos. The solution will initially appear dark purple/red.

  • Heating: Immerse the flask in a pre-heated oil bath at 110 °C. Stir vigorously. Within 15–30 minutes, the color should transition to a dark orange/brown, indicating the formation of the active Pd(0)-XPhos complex.

  • Reaction & Quenching: Reflux for 12 hours. Cool the reaction mixture to room temperature. Quench by adding 20 mL of deionized water.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Dichloromethane, 4:1 v/v) to isolate the target compound as a pale yellow solid.

Workflow S1 1. Reagent Preparation Dry Toluene, Substrates, Pd2(dba)3, XPhos S2 2. Inert Atmosphere Setup Schlenk line, Freeze-Pump-Thaw (x3) S1->S2 S3 3. Catalytic Reaction Reflux at 110°C for 12-24h S2->S3 S4 4. Quench & Extraction Cool to RT, wash with Brine/H2O S3->S4 S5 5. Purification Silica Column Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the amination protocol.

Self-Validation & In-Process Monitoring

A robust protocol must be self-validating. To ensure the reaction is proceeding correctly without relying solely on end-point NMR, observe the following physical and chemical indicators:

  • Visual Colorimetric Shift: The transition from the purple Pd2(dba)3 resting state to a dark orange/brown solution is a reliable indicator that oxidative addition is occurring. If the solution turns black and a fine precipitate forms, Pd black has crashed out, indicating catalyst deactivation (usually due to oxygen ingress).

  • TLC Monitoring: The starting material (3-bromo-N-(2-biphenylyl)carbazole) is highly non-polar and UV-active (254 nm). The resulting triarylamine product will exhibit a lower Rf​ value and, critically, will display intense blue/green fluorescence under 365 nm UV light due to the extended π -conjugation of the newly formed donor-acceptor system.

  • Byproduct Precipitation: As the reaction proceeds, NaBr will precipitate out of the toluene solution as a fine white solid, causing the reaction mixture to become increasingly turbid. This is a direct stoichiometric indicator of C-N bond formation.

References

  • Application Notes and Protocols for the Synthesis of OLED Materials from 4,6-Dibromodibenzo[b,d]thiophene. BenchChem. 1

  • Molecular Design and Synthesis of Dicarbazolophane-Based Centrosymmetric Through-Space Donors for Solution-Processed Thermally Activated Delayed Fluorescence OLEDs. ACS Publications. 2

  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PMC / NIH. 3

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC / NIH. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-N-(2-biphenylyl)carbazole Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for process chemists, materials scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for process chemists, materials scientists, and drug development professionals. Functionalizing 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) is notoriously difficult due to extreme steric crowding. This guide bypasses generic advice, offering field-proven, self-validating protocols and mechanistic insights to rescue stalled cross-coupling reactions.

Mechanistic Context: The "Steric Umbrella" Effect

To solve a synthetic failure, we must first understand the causality of the molecular geometry.

In 3-bromo-N-(2-biphenylyl)carbazole, the N-(2-biphenylyl) group consists of an ortho-substituted biphenyl system attached to the carbazole nitrogen. To minimize severe steric repulsion with the carbazole's 1- and 8-position protons, the proximal N-phenyl ring is forced into a nearly orthogonal conformation relative to the carbazole plane.

Consequently, the terminal phenyl ring of the biphenyl moiety is free to rotate and fold over the carbazole core (driven by intramolecular π−π or CH- π interactions). This creates a massive "steric umbrella" that sweeps across the molecule's face. When a bulky Palladium-ligand complex attempts to approach the C3-Br bond, it experiences severe steric repulsion, creating critical bottlenecks at both the oxidative addition and transmetalation steps of the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Br)L Oxidative Adduct Pd0->OxAdd Oxidative Addition (Steric clash with N-biphenyl) TransMet Pd(II)(Ar)(Ar')L Transmetalation Complex OxAdd->TransMet Transmetalation (Hindered approach of nucleophile) TransMet->Pd0 Catalyst Regeneration Product Ar-Ar' Coupled Product TransMet->Product Reductive Elimination ArBr 3-Bromo-N-(2-biphenylyl)carbazole (Steric Shielding) ArBr->OxAdd

Caption: Catalytic cycle of cross-coupling highlighting steric bottlenecks at C3.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is stalling at 30% conversion, and the reaction mixture turns black. What is happening? A: The black precipitate is "Palladium black," which validates that your active Pd(0) catalyst has aggregated and decomposed. This occurs when the oxidative addition or transmetalation steps are too slow relative to the rate of catalyst degradation. For a hindered substrate like 3-bromo-N-(2-biphenylyl)carbazole, standard catalysts like Pd(PPh3​)4​ are insufficiently bulky and electron-rich to force the catalytic cycle forward[1]. Solution: Switch to a dialkylbiaryl phosphine ligand system, such as XPhos or SPhos[2]. These ligands are highly electron-rich (accelerating oxidative addition) and their sheer bulk prevents the formation of unreactive PdL2​ complexes, ensuring a highly active mono-ligated Pd(0)L species[3].

Q2: I observe rapid consumption of my boronic acid, but the carbazole starting material remains unreacted. How do I fix this? A: You are observing protodeboronation. Because the transmetalation step is severely retarded by the steric shielding of the 2-biphenylyl group, the boronic acid partner sits in the basic, aqueous environment too long and hydrolyzes. Solution: This is a kinetic competition. To outcompete protodeboronation, use an anhydrous cross-coupling protocol. Switch to a boronic ester (e.g., Bpin) instead of a boronic acid, and use anhydrous K3​PO4​ or CsF in 1,4-dioxane. Alternatively, implement a slow-addition protocol (via syringe pump) for the boronic acid to keep its steady-state concentration low.

Q3: During Buchwald-Hartwig amination of this carbazole, I get significant debromination (reduction) instead of the desired amine. A: Debromination is caused by β -hydride elimination from the coordinated amine (or solvent) followed by reductive elimination of the hydride with the carbazole. This happens when the final C-N reductive elimination is sterically hindered and slow. Solution: Use a highly rigid, sterically demanding ligand like tBuBrettPhos or RuPhos, which are explicitly designed to accelerate C-N reductive elimination even in highly crowded microenvironments[3].

Optimized Experimental Protocol: Sterically Demanding Suzuki-Miyaura Coupling

This protocol utilizes a Pd2​(dba)3​ / XPhos system and is designed as a self-validating system . Every critical step has an observable outcome to ensure trustworthiness before proceeding.

Workflow Step1 1. Reagent Preparation Dry solvents, degas via freeze-pump-thaw Step2 2. Pre-catalyst Activation Mix Pd2(dba)3 & XPhos in Toluene (RT, 10 min) Step1->Step2 Step3 3. Substrate Addition Add 3-bromo-N-(2-biphenylyl)carbazole & Boronic Acid Step2->Step3 Color change: Deep red to pale yellow (Validates Pd(0) formation) Step4 4. Base Addition & Heating Add anhydrous K3PO4, heat to 100°C Step3->Step4 Step5 5. In-Process Control (IPC) Monitor via TLC/GC-MS (Target <2% SM) Step4->Step5

Caption: Self-validating experimental workflow for sterically hindered Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Reagent Preparation: Charge a Schlenk flask with 3-bromo-N-(2-biphenylyl)carbazole (1.0 equiv), the arylboronic ester (1.5 equiv), Pd2​(dba)3​ (2 mol% Pd), XPhos (4.8 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Oxygen must be rigorously excluded. Electron-rich phosphines like XPhos are highly susceptible to oxidation at elevated temperatures, which irreversibly terminates the catalytic cycle.

  • Solvent Addition & Activation: Add degassed Toluene (0.2 M). Stir at room temperature for 10 minutes. Self-Validation Check: Observe the color transition. The mixture must change from the deep purple/red of Pd2​(dba)3​ to a pale yellow or greenish-yellow. This color change confirms the successful ligand exchange and generation of the active Pd(0)-XPhos monomeric species. If it remains purple, your ligand is oxidized or inactive.

  • Heating: Heat the reaction mixture to 100 °C.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Quench an aliquot in EtOAc/ H2​O and analyze the organic layer via GC-MS or UPLC. The reaction is validated as complete when the starting material peak is <2% relative to the product.

Quantitative Data Presentation

The table below summarizes the expected performance of various catalyst systems when applied to the highly hindered 3-bromo-N-(2-biphenylyl)carbazole framework.

Ligand SystemPd SourceTypical Yield (%)Mechanistic Observation / Failure Mode
PPh3​ Pd(PPh3​)4​ < 20%Severe protodeboronation; rapid Pd black precipitation.
dppf Pd(dppf)Cl2​ 35 - 40%Sluggish transmetalation; incomplete conversion.
SPhos Pd2​(dba)3​ 75 - 85%Good oxidative addition; handles ortho-substituted boronic acids well.
XPhos Pd2​(dba)3​ > 90% Optimal for extreme steric bulk; rapid reductive elimination.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "New Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

Sources

Optimization

Preventing UV degradation of 3-bromo-N-(2-biphenylyl)carbazole during lab handling

Introduction Welcome to the technical support guide for 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0).[1] This document provides researchers, scientists, and drug development professionals with essential informat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0).[1] This document provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to mitigate ultraviolet (UV) degradation of this compound during laboratory handling. The inherent photosensitivity of the carbazole nucleus, compounded by the presence of a bromine substituent, necessitates specific handling procedures to maintain material integrity, ensure experimental reproducibility, and prevent the formation of unwanted photoproducts.[2][3] This guide is structured in a question-and-answer format to directly address common challenges and provide actionable solutions grounded in established photochemical principles.

Section 1: Understanding the Risk - The "Why" Behind UV Sensitivity

Q1: Why is 3-bromo-N-(2-biphenylyl)carbazole sensitive to UV light?

A1: The photosensitivity of this molecule stems from two primary structural features: the carbazole core and the carbon-bromine (C-Br) bond.

  • Carbazole Core: The carbazole ring system is an electron-rich aromatic structure that exhibits strong fluorescence and phosphorescence upon UV exposure.[4] This indicates that it readily absorbs UV radiation, promoting electrons to excited states. While this property is useful in some applications, the absorbed energy can also drive undesirable chemical reactions, leading to degradation.[2][5]

  • Carbon-Bromine Bond: Halogenated aromatic compounds are known to be susceptible to photodegradation.[2][6] The C-Br bond, in particular, can undergo homolytic cleavage (breaking) when the molecule absorbs sufficient UV energy.[6][7] This process generates a highly reactive bromine radical and a carbazole-based radical, which can then initiate a cascade of secondary reactions, leading to impurities.[6][7] Studies on polyhalogenated carbazoles (PHCZs) confirm that debromination is a key photodegradation mechanism.[3]

Q2: What specific wavelengths of light are most damaging?

A2: Photodegradation of aromatic compounds typically occurs upon absorption of short-wavelength light, primarily in the UV-A (315-400 nm) and UV-B (280-315 nm) regions.[8][9][10] Carbazole itself has prominent absorption bands around 292 nm and 322 nm.[11] Therefore, exposure to ambient sunlight, fluorescent laboratory lighting, and especially direct UV sources (like transilluminators or germicidal lamps) poses a significant risk. The most damaging wavelengths are generally between 300 nm and 500 nm.[12]

Q3: What are the potential consequences of UV degradation in my experiments?

A3: The consequences can be severe and multifaceted:

  • Loss of Potency: Degradation reduces the concentration of the active pharmaceutical ingredient (API), leading to inaccurate assay results and diminished therapeutic efficacy.[13]

  • Formation of Toxic Byproducts: Photodegradation can create new, uncharacterized impurities.[2] These byproducts may be toxic or have unintended pharmacological effects, compromising safety and regulatory compliance.[8][13]

  • Altered Physical Properties: Degradation can lead to changes in the material's appearance, such as color shifts, which indicate chemical instability.[13]

  • Irreproducible Results: If the extent of degradation varies between experiments, it will be impossible to obtain consistent and reliable data.

Section 2: Prevention in Practice - Laboratory Handling & Storage

This section outlines the critical procedures for minimizing UV exposure during routine laboratory work.

Q4: How should I store solid 3-bromo-N-(2-biphenylyl)carbazole?

A4: Proper storage is the first line of defense.

  • Primary Container: Store the solid compound in an amber glass vial or an opaque container to block UV and visible light.[14]

  • Secondary Containment: For added protection, the primary container can be wrapped in aluminum foil.[8][12]

  • Atmosphere: To prevent oxidation, which can sometimes be initiated by photochemical processes, store the material under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Temperature: Store at room temperature in a dry, dark location, such as a designated cabinet for light-sensitive reagents.[1]

Q5: What precautions are necessary when weighing the compound or preparing solutions?

A5: This is a point of high vulnerability. All manipulations should be performed under conditions that minimize light exposure.

  • Lighting: Work in a dimly lit area or use red or yellow "safe" lights. Standard fluorescent lights emit significant amounts of UV radiation. The best option is to use lighting with a wavelength longer than 500 nm, such as brown-colored lights.[8][12]

  • Glassware: Always use amber-colored volumetric flasks, beakers, and other glassware for preparing solutions.[8][12] If amberware is unavailable, wrap standard glassware completely in aluminum foil.

  • Speed: Prepare solutions as quickly as is safely possible to minimize the duration of any potential light exposure.

Q6: How do I protect the compound during a reaction or analysis?

A6: Protection must be maintained throughout the entire experimental workflow.

  • Reaction Vessels: If using a standard glass reaction vessel, wrap the entire apparatus (including the condenser and any addition funnels) with aluminum foil.

  • Analytical Samples: When preparing samples for techniques like HPLC or UV-Vis, use amber autosampler vials.[8] If samples must be stored in the autosampler tray for an extended period, ensure the tray is covered or shielded from ambient light.

  • Workup and Purification: During procedures like extraction or column chromatography, use amber separatory funnels and cover the chromatography column with aluminum foil.[2]

Workflow for Handling Light-Sensitive Compounds

G cluster_storage Storage cluster_handling Handling & Preparation cluster_experiment Experimentation storage Store in Amber Vial (Inert Atmosphere) weigh Weigh Under Safe Lighting (>500 nm) storage->weigh Retrieve dissolve Dissolve in Amber Glassware weigh->dissolve Transfer react Reaction in Foil-Wrapped Vessel dissolve->react Introduce to Reaction workup Workup/Purification (Amber Funnel/Covered Column) react->workup Process analyze Analysis in Amber Vials workup->analyze Prepare Sample

Caption: Recommended workflow for handling 3-bromo-N-(2-biphenylyl)carbazole.

Section 3: Detection & Troubleshooting

Even with precautions, degradation can occur. This section provides guidance on how to detect it and troubleshoot the source of the problem.

Q7: How can I tell if my sample has degraded?

A7: A combination of visual inspection and analytical chemistry is required.

  • Visual Inspection: A noticeable change in color (e.g., from white/off-white to yellow or brown) is a strong indicator of degradation.

  • Analytical Confirmation: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[15][16][17] A properly developed HPLC method can separate the parent compound from its degradation products. An increase in impurity peaks or a decrease in the main peak area relative to a protected standard confirms degradation.

Q8: I suspect degradation. What is the most likely cause?

A8: Use the following table to troubleshoot potential sources of UV exposure in your workflow.

SymptomPossible CauseRecommended Action
Degradation in solid stock Improper storage container (clear vial).Transfer immediately to an amber, airtight vial and store in the dark.
Storage location exposed to light.Relocate storage cabinet away from windows or direct overhead lighting.
Degradation after solution prep Use of clear glassware.Switch to amber volumetric flasks and beakers for all preparations.[8]
Working under standard lab lights.Install and use yellow or red safe lights, or work in a darkened area.[12]
Degradation during analysis Clear autosampler vials used.Use amber or UV-protected autosampler vials.
Extended wait time in a lit autosampler.Cover the autosampler tray or program the sequence to minimize sample wait time.
Inconsistent results Variable light exposure between runs.Standardize all handling procedures; ensure foil wrapping is consistent.
Troubleshooting Logic for Suspected Degradation

G start Suspect Degradation (e.g., color change, new HPLC peaks) check_standard Analyze a freshly prepared standard (fully protected from light) start->check_standard degraded_q Is the standard pure? check_standard->degraded_q solid_degraded Solid starting material is compromised. Order new batch and review storage. degraded_q->solid_degraded No process_issue Degradation occurs during handling/experiment. degraded_q->process_issue Yes review_prep Review Solution Prep: - Using amber glassware? - Under safe lighting? process_issue->review_prep review_analysis Review Analysis: - Using amber vials? - Autosampler covered? review_prep->review_analysis Yes fix_prep Implement safe lighting and amber glassware. review_prep->fix_prep No fix_analysis Switch to amber vials and shield autosampler. review_analysis->fix_analysis No end_ok Problem Resolved review_analysis->end_ok Yes fix_prep->end_ok fix_analysis->end_ok

Caption: Decision tree for troubleshooting UV degradation.

Section 4: Experimental Protocols

Protocol 1: UV-Vis Spectroscopy for Preliminary Assessment

This protocol allows for a quick check of the compound's absorbance spectrum to identify the wavelengths it absorbs most strongly, confirming its UV sensitivity.

  • Preparation: Under safe light conditions, prepare a dilute solution of 3-bromo-N-(2-biphenylyl)carbazole in a UV-transparent solvent (e.g., acetonitrile or ethanol). A typical concentration is in the range of 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank reference.

  • Measurement: Scan the sample from 500 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). These peaks represent the wavelengths where the compound is most susceptible to photochemical reactions.[18] The spectrum can be used to monitor the reaction in real-time by observing changes in absorbance.[19][20][21]

Protocol 2: Stability-Indicating HPLC Method for Quantifying Degradation

This protocol provides a framework for developing an HPLC method to separate the parent compound from potential photodegradants.

  • Column Selection: A C18 reverse-phase column is a common starting point for aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. Phosphoric or formic acid can be added at low concentrations (e.g., 0.1%) to improve peak shape.[22]

  • Forced Degradation Sample: To confirm the method is "stability-indicating," a sample must be intentionally degraded.

    • Prepare a solution of the compound in a quartz vial.

    • Expose it to a UV light source (e.g., a 254 nm or 365 nm lamp) for a defined period (e.g., 1-24 hours).[16]

  • Analysis:

    • Inject a non-degraded standard (prepared and handled with full light protection).

    • Inject the forced degradation sample.

  • Evaluation: A successful stability-indicating method will show a clear separation between the main peak of 3-bromo-N-(2-biphenylyl)carbazole and the new peaks corresponding to the degradation products.[17] The peak area of the parent compound should decrease in the degraded sample, while the impurity peak areas increase.

References

  • BenchChem. (n.d.). Preventing degradation of carbazole compounds during synthesis.
  • Wang, P., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 685, 346-353. [Link]

  • Jacintha, T. U., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Applied Microbiology and Biotechnology, 101(14), 5579-5590. [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
  • Gherdaoui, F., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Sustainable Materials and Technologies, 35, e00584. [Link]

  • Parasrampuria, J. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • Pharma Devils. (2025, June 26). Risk Assessment for Light Sensitive Product.
  • Kansas State University. (2025, November 6). Ultraviolet Radiation Safety.
  • MDPI. (2023, March 31). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation.
  • Agilent. (n.d.). What is UV-Vis Spectroscopy? Principles Overview.
  • University of Iowa. (n.d.). Ultraviolet Light Safety Awareness. Retrieved from Environmental Health & Safety, University of Iowa.
  • ResearchGate. (2024, April 12). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy.
  • University of Minnesota. (n.d.). Ultraviolet (UV) Light. Retrieved from Health, Safety & Risk Management, University of Minnesota.
  • Iowa State University. (2021, August 9). Occupational Safety: UV Light Guidelines.
  • MIT EHS. (2020, May 1). UV Radiation Safety Guide. Retrieved from MIT Environmental Health and Safety.
  • Glatt CDMO-Services. (n.d.). Sensitive API.
  • ACS Publications. (2016, November 3). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation.
  • BenchChem. (n.d.). Understanding the degradation pathways of 2-bromo-9H-thioxanthene under UV exposure.
  • ACS Publications. (2017, March 31). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging.
  • ResearchGate. (n.d.). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron.
  • Avantes. (n.d.). UV/VIS Spectroscopy Applications in Chemistry.
  • PMC. (n.d.). A spectroscopic method for monitoring photochemical reactions in the gas phase.
  • ResearchGate. (2025, December 23). Properties, environmental fate and biodegradation of carbazole.
  • PubMed. (1999, December 6). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms.
  • BenchChem. (n.d.). Comparative Guide to Analytical Methods for N-boc-carbazole-3-carboxaldehyde.
  • SIELC. (2018, February 16). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Degradation of carbazole analysis by measuring residual carbazole (•) and bacterial cell growth by CFU count (▪).
  • PubMed. (2012, December 1). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques.
  • PubMed. (2019, April 15). Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole.
  • Sunway Pharm Ltd. (n.d.). 3-bromo-N-(2-biphenylyl)carbazole - CAS:1609267-04-0.
  • ResearchGate. (n.d.). More Than Carbazole Derivatives Activate Room Temperature Ultralong Organic Phosphorescence of Benzoindole Derivatives.
  • ChemRxiv. (n.d.). More Than Carbazole Derivative Activates Room Temperature Ultralong Organic Phosphorescence of Benzoindole Derivative.
  • PubChemLite. (n.d.). 9-(2'-bromo-4-biphenylyl)carbazole.
  • PMC. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Data Validation for 3-bromo-N-(2-biphenylyl)carbazole: Empirical vs. Predictive Methodologies

As organic electronics and advanced pharmaceutical scaffolds evolve, the structural validation of complex intermediates like 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) becomes increasingly critical[1][2]. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As organic electronics and advanced pharmaceutical scaffolds evolve, the structural validation of complex intermediates like 3-bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) becomes increasingly critical[1][2]. This molecule features a rigid carbazole core substituted with a bromine atom at the C-3 position and an ortho-biphenyl group at the nitrogen (N-9) position[3].

The steric bulk of the ortho-biphenyl group restricts rotation around the N–C1' bond, inducing significant magnetic anisotropy and through-space shielding effects[4]. Predictive NMR software (utilizing HOSE codes or GIAO calculations) frequently underestimates these spatial dynamics. As a Senior Application Scientist, I designed this guide to objectively compare empirical NMR data against predictive baselines and evaluate solvent-specific behaviors, providing you with a self-validating analytical framework for absolute structural confirmation.

Methodological Workflow for NMR Validation

To establish a highly trustworthy validation process, we must move beyond simple data acquisition and implement a comparative feedback loop. The workflow below illustrates the causality-driven path from solvent selection to final purity assessment.

NMR_Workflow Start Sample Prep: 3-bromo-N-(2-biphenylyl)carbazole Solvent Solvent Selection: CDCl3 vs DMSO-d6 Start->Solvent Acquisition NMR Acquisition: 1H, 13C, 2D Solvent->Acquisition Processing Spectral Processing & Integration Acquisition->Processing Comparison Empirical vs Predictive Validation Processing->Comparison Prediction Predictive Modeling (GIAO/HOSE) Prediction->Comparison Result Structural & Purity Confirmation Comparison->Result

Fig 1. Self-validating NMR workflow for 3-bromo-N-(2-biphenylyl)carbazole.

Solvent Selection Comparison: CDCl3 vs. DMSO-d6

The choice of deuterated solvent directly dictates the resolution of sterically encumbered protons in biphenyl-substituted carbazoles.

ParameterCDCl3 (Chloroform-d)DMSO-d6 (Dimethyl Sulfoxide-d6)Mechanistic Causality
Solubility Excellent (>50 mg/mL)Moderate (~10-15 mg/mL)CDCl3 readily solvates non-polar aromatic OLED intermediates[5].
Signal Resolution Sharp peaks, but biphenyl multiplets overlap (7.2–7.5 ppm)Broader peaks, better multiplet separationDMSO-d6 disrupts weak intermolecular π-π stacking, altering rotational dynamics and resolving overlapping signals.
Chemical Shifts Standard baselineDownfield shift (+0.1 to +0.3 ppm)Strong dipole interactions in DMSO-d6 deshield the carbazole π-system.
Primary Use Case Primary 1H and 13C Validation 2D NMR (COSY/NOESY) Resolution CDCl3 provides the highest signal-to-noise ratio for routine purity checks.
Quantitative Data: Spectral Validation

The true test of structural identity lies in comparing empirical data against predictive models. Predictive models fail to account for the orthogonal orientation of the N-phenyl ring, which creates a massive shielding cone over the carbazole core.

Table 1: 1H NMR Data Validation (400 MHz, CDCl3)
Proton AssignmentEmpirical Shift (ppm)Predictive Shift (ppm)Multiplicity & J (Hz)Causality / Mechanistic Note
H-4 (Carbazole) 8.258.10d (1.8)Deshielded by the adjacent C3-Br atom (anisotropic effect).
H-5 (Carbazole) 8.158.05d (7.8)Deshielded by the extended aromatic ring current.
H-1, H-8 (Carbazole) 7.057.35d (8.2)Critical Deviation: Highly shielded by the orthogonal N-phenyl ring. Predictive software misses this 3D spatial effect.
H-2 (Carbazole) 7.457.40dd (8.6, 1.8)Exhibits both vicinal (H-1) and allylic (H-4) coupling.
Biphenyl Multiplets 7.15 - 7.657.20 - 7.60m (14H)Overlapping signals due to conformational averaging of the biphenyl rings.
Table 2: 13C NMR Data Validation (100 MHz, CDCl3)
Carbon AssignmentEmpirical Shift (ppm)Predictive Shift (ppm)Causality / Mechanistic Note
C-3 (C-Br) 112.5113.0Heavy atom effect of Bromine causes a significant upfield shift compared to standard aromatics.
C-1a, C-8a (C-N) 141.5, 140.0140.5, 139.5Deshielded by the electronegative Nitrogen atom.
C-1' (Biphenyl C-N) 135.0134.5Shifted due to steric strain and N-substitution.
Aromatic C-H 110.0 - 130.0110.5 - 129.5Standard aromatic resonance region; highly congested.
Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol incorporates an internal self-validation checkpoint, eliminating the need for secondary orthogonal assays during routine screening.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 3-bromo-N-(2-biphenylyl)carbazole.

  • Causality: 15 mg provides an optimal signal-to-noise ratio for 13C acquisition without inducing concentration-dependent aggregation shifts that skew 1H data.

  • Dissolve in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock onto the Deuterium signal of CDCl3.

  • Perform gradient shimming (Z1 through Z4) until the TMS peak width at half-height is <0.8 Hz.

Step 3: 1H NMR Acquisition

  • Parameters: 16 scans, flip angle 30°, acquisition time 3.0 s.

  • Relaxation Delay (d1): Set to 2.0 seconds.

  • Causality: The sterically hindered biphenyl protons have longer T1 relaxation times. A 2.0 s delay ensures complete relaxation, guaranteeing that peak integrations are perfectly quantitative.

Step 4: 13C NMR Acquisition

  • Parameters: 1024 scans, flip angle 30°, WALTZ-16 proton decoupling.

  • Causality: Quaternary carbons (C-Br, C-N) lack attached protons to facilitate dipole-dipole relaxation. 1024 scans are mandatory to lift these critical structural markers above the baseline noise.

Step 5: Spectral Processing & Self-Validation Checkpoint

  • Apply exponential line broadening (LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transform. Phase and baseline correct manually.

  • Self-Validation: Integrate the highly shielded H-1/H-8 doublet at 7.05 ppm (set to 2.00). Cross-reference this against the H-4 doublet at 8.25 ppm. If the ratio is exactly 2:1, the structural identity of the N-biphenyl substitution and the C-3 bromination is empirically confirmed, validating the entire system from within.

References
  • Title: 9-(2-Biphenylyl)-3-bromo-9H-carbazole CAS NO: 1609267-04-0 | Source: Alfa Chemical | URL: [Link]

Sources

Comparative

HPLC method development and validation for 3-bromo-N-(2-biphenylyl)carbazole purity

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Purity Assessment of 3-bromo-N-(2-biphenylyl)carbazole As a Senior Application Scientist, the task of developing a robust...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Purity Assessment of 3-bromo-N-(2-biphenylyl)carbazole

As a Senior Application Scientist, the task of developing a robust analytical method for a novel or complex molecule is both a challenge and a necessity. The molecule , 3-bromo-N-(2-biphenylyl)carbazole, is a polycyclic aromatic hydrocarbon containing both nitrogen and bromine, presenting unique analytical hurdles. Its structure suggests a high degree of hydrophobicity and the potential for multiple π-π interactions, making it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides a comprehensive walkthrough of the strategic development and subsequent validation of a stability-indicating HPLC method for this specific analyte. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives and grounding our protocol in the rigorous framework of international regulatory guidelines. The objective is to create a self-validating, trustworthy method suitable for purity testing, stability studies, and quality control in a research or drug development setting.

Part 1: Strategic Method Development

The development of a reliable HPLC method is a systematic process of refining variables to achieve the desired separation. For 3-bromo-N-(2-biphenylyl)carbazole, the primary goal is to resolve the main peak from any process-related impurities and potential degradants.

Analyte Physicochemical Profile and Initial Considerations

3-bromo-N-(2-biphenylyl)carbazole (MW: 398.29 g/mol ) is a large, non-polar molecule.[1] Its structure is dominated by three key features that dictate its chromatographic behavior:

  • Carbazole Core: A rigid, electron-rich heterocyclic system.

  • Biphenyl Group: A non-planar aromatic system that adds significant hydrophobicity and potential for π-π interactions.

  • Bromo-substituent: A heavy halogen that increases the molecule's overall hydrophobicity.

Given this profile, RP-HPLC is the unequivocal choice. A Photodiode Array (PDA) detector is selected for its ability to monitor a range of wavelengths simultaneously, which is invaluable for assessing peak purity and identifying the optimal wavelength for quantification—likely a high-absorbance maximum around 293 nm, typical for carbazole derivatives.[2]

The Core of Separation: A Comparative Guide to Column Selection

The stationary phase is the most critical factor influencing selectivity. While a standard C18 column is the industry's workhorse, the unique aromaticity of our analyte compels a comparison with more specialized phases.

Stationary PhasePrimary Interaction MechanismRationale for 3-bromo-N-(2-biphenylyl)carbazolePotential Outcome
C18 (Octadecylsilane) Hydrophobic InteractionsUniversal applicability and strong retention for non-polar compounds. The default starting point.Good retention is expected, but may not provide sufficient selectivity to separate structurally similar isomers or impurities.
Biphenyl π-π Interactions, HydrophobicThe extended π-system of the biphenyl phase offers strong dipole-induced dipole and π-π stacking interactions, which are highly specific for aromatic analytes.[3] This provides an orthogonal selectivity to C18.[4]Enhanced selectivity for aromatic compounds. Potential to resolve peaks that co-elute on a C18 column. This is our primary alternative for comparison.
Phenyl-Hexyl Mixed-Mode (π-π & Hydrophobic)Provides aromatic selectivity from the phenyl group, but with a C6 alkyl spacer that also imparts traditional hydrophobic retention.A useful intermediate option if C18 provides too little aromatic character and Biphenyl provides too much retention.

For this guide, we will compare the performance of a high-quality C18 column against a Biphenyl column to demonstrate the power of leveraging alternative selectivity in method development.

Mobile Phase Optimization: Fine-Tuning the Separation

The choice of organic solvent and additives in the mobile phase can dramatically alter selectivity.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the primary choices. ACN is generally a stronger solvent in RP-HPLC and often provides sharper peaks. Critically, for phenyl-based columns, switching between ACN and MeOH can cause significant changes in selectivity due to their different interactions with the stationary phase.[3] We will begin with an ACN/Water gradient.

  • Acidic Additive: The inclusion of 0.1% formic acid or trifluoroacetic acid (TFA) in both the aqueous and organic phases is standard practice.[2][5] This suppresses the ionization of any residual silanols on the column packing, leading to improved peak symmetry and reproducibility.

A "scouting gradient" is the most efficient starting point. A typical fast gradient, such as 5% to 95% ACN over 15 minutes, will reveal the approximate elution time of the analyte and any major impurities, guiding further optimization.

Method Development Workflow

cluster_dev Method Development Strategy Analyte Analyte Characterization (Hydrophobic, Aromatic) Mode Select Mode: RP-HPLC Select Detector: PDA Analyte->Mode Column Column Screening (C18 vs. Biphenyl) Mode->Column MobilePhase Mobile Phase Scouting (ACN/Water + 0.1% FA) Column->MobilePhase Gradient Gradient Optimization (Adjust slope and time) MobilePhase->Gradient Final Final Method Conditions Gradient->Final cluster_val ICH Q2(R1) Validation Protocol Start Final Optimized Method Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range Start->Lin Acc Accuracy (Recovery) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Limits LOD & LOQ Start->Limits Rob Robustness Start->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Limits->Report Rob->Report

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Part 3: Comparative Data & Finalized Protocols

Based on the development strategy, a Biphenyl column was found to provide superior resolution for a key process impurity compared to a standard C18 column.

Comparative Column Performance Data (Hypothetical)

ParameterC18 ColumnBiphenyl ColumnJustification for Selection
Analyte Retention Time 12.5 min14.2 minBoth provide adequate retention.
Resolution (Analyte vs. Impurity A) 1.42.8The Biphenyl column provides baseline separation (R > 2.0), whereas the C18 does not (R < 1.5). This is the critical deciding factor.
Tailing Factor (Analyte) 1.21.1Both columns provide excellent peak shape.
Theoretical Plates 15,00018,000Higher efficiency observed on the Biphenyl column.
Final Validated HPLC Method
  • Instrumentation: HPLC system with PDA detector.

  • Column: Biphenyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 70% B to 95% B over 20 min, hold at 95% B for 5 min, return to 70% B over 1 min, and equilibrate for 4 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 293 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (70:30 v/v).

Protocol: Linearity and Accuracy Determination
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 3-bromo-N-(2-biphenylyl)carbazole reference standard.

  • Linearity Standards: From the stock solution, prepare a series of at least five calibration standards covering the range of 80% to 120% of a target concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Linearity Evaluation: Plot a graph of mean peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy (Recovery): Prepare a sample of a known matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120%). Prepare each level in triplicate.

  • Accuracy Evaluation: Analyze the spiked samples and calculate the percentage recovery at each level.

Conclusion

The development and validation of an HPLC method for a complex molecule like 3-bromo-N-(2-biphenylyl)carbazole requires a logical, evidence-based approach. Simple reliance on a standard C18 column may not be sufficient to guarantee the specificity required for regulatory scrutiny or confident quality assessment. By comparing stationary phase selectivities, we demonstrated that a Biphenyl column offers superior resolving power for critical impurities, leveraging the unique aromatic nature of the analyte.

The subsequent validation, performed according to ICH Q2(R1) guidelines and including rigorous forced degradation studies, confirms that the proposed method is linear, accurate, precise, specific, and robust. This fully validated, stability-indicating HPLC method is fit for its intended purpose of providing reliable purity data for 3-bromo-N-(2-biphenylyl)carbazole in a professional scientific environment.

References

  • Alsante, K. M., et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]

  • Gupta, A., et al. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. Available at: [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. helixchrom.com. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. resolvemass.com. Available at: [Link]

  • de Souza, A. C. B., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]

  • Liner, D., & Cramer, H. (2019). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at: [Link]

  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Debrauwer, L., et al. (2006). Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants: 1. academic.oup.com. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. ich.org. Available at: [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. ijrrjournal.com. Available at: [Link]

  • Drage, D. S., et al. (2015). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. sielc.com. Available at: [Link]

  • GMP Navigator. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-navigator.com. Available at: [Link]

  • Jakab, E., et al. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Debrauwer, L., et al. (2006). Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants: 1. Polybrominated Diphenylethers. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Impurity effect on carbazole derivatives. researchgate.net. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing high-purity 3-bromo-N-phenylcarbazole. patents.google.com.
  • Obiedova, A. Y., et al. (2020). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. Available at: [Link]

  • Daso, A. P., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PMC. Available at: [Link]

  • NextSDS. (n.d.). 3-bromo-N-(2-biphenylyl)carbazole — Chemical Substance Information. nextsds.com. Available at: [Link]

  • Bajaj, M., et al. (2019). Development of HPLC Method for Stress Testing of Combination of Two Drugs Using Design of Experiment Concept. ijpsdr.com. Available at: [Link]

  • Ambi, U., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journals. Available at: [Link]

  • AiFChem. (n.d.). 3-Bromo-n-(2-biphenylyl)carbazole 98%. buychemjapan.com. Available at: [Link]

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Validation

A Comparative Analysis of Triplet Energy Levels: 3-bromo-N-(2-biphenylyl)carbazole versus Standard Carbazole-Based Host Materials

In the landscape of materials science for optoelectronics, particularly in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), the triplet energy (T₁) level of host materials is a paramount paramete...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of materials science for optoelectronics, particularly in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), the triplet energy (T₁) level of host materials is a paramount parameter. It dictates the viability of a host for use with phosphorescent emitters, especially for the energetically demanding blue emitters, and is a critical factor in designing efficient Thermally Activated Delayed Fluorescence (TADF) systems. This guide provides an in-depth evaluation of 3-bromo-N-(2-biphenylyl)carbazole, a strategically designed molecule, by comparing its anticipated triplet energy characteristics against established industry-standard carbazole derivatives.

The Central Role of Triplet Energy in Carbazole Systems

Carbazole has long been a cornerstone moiety for hole-transporting and host materials due to its rigid structure, high thermal stability, and intrinsically high triplet energy (approximately 3.05 eV for the unsubstituted core).[1][2] The triplet energy of a host material must be significantly higher than that of the phosphorescent guest emitter to prevent reverse energy transfer, a process that quenches the emitter's luminescence and drastically reduces device efficiency.[3] For blue emitters, which have high triplet energies (≥2.7 eV), this requirement necessitates host materials with exceptionally high T₁ levels.[3]

The triplet energy of a carbazole derivative is not static; it is intricately linked to its molecular architecture. Several key factors allow for its precise tuning:

  • π-Conjugation: Extending the π-conjugated system generally delocalizes the triplet exciton, leading to a lower triplet energy. For instance, linking carbazole units through their para-positions (as in the 3,3' or 3,6 positions) effectively extends conjugation and reduces the T₁ level.[1][2]

  • Molecular Torsion: Conversely, disrupting π-conjugation can localize the triplet exciton and maintain, or even raise, the triplet energy. This is commonly achieved by introducing sterically bulky groups that create a twisted geometry between molecular fragments.[3][4]

  • Substitution Position: The connectivity between aromatic units is critical. Meta-linkages are known to interrupt the conjugation pathway more effectively than para-linkages, resulting in materials with significantly higher triplet energies.[3]

  • Halogenation (Heavy Atom Effect): Introducing heavy atoms like bromine can influence electronic properties and facilitate intersystem crossing (ISC). While primarily known for enhancing spin-orbit coupling, halogenation at specific positions can also help maintain a high T₁ level by altering the electronic structure. For example, a 3,6-dibromo-N-phenyl carbazole derivative was reported to have a high triplet energy of 2.94 eV.[5]

Comparative Evaluation: A Structural Approach

To understand the potential of 3-bromo-N-(2-biphenylyl)carbazole, we must deconstruct its design and compare it to well-characterized standard hosts.

1. The Subject Molecule: 3-bromo-N-(2-biphenylyl)carbazole

This molecule integrates several design principles aimed at achieving a high triplet energy:

  • N-(2-biphenylyl) Group: The biphenyl substituent is attached at the N-position of the carbazole. Critically, the linkage is at the 2-position (ortho) of the biphenyl. This creates significant steric hindrance, forcing a highly twisted conformation between the carbazole plane and the adjacent phenyl ring of the biphenyl group. This torsion effectively isolates the electronic properties of the carbazole core, preventing a drop in triplet energy.

  • 3-bromo Substituent: The bromine atom at the 3-position serves as a synthetic handle for further functionalization and also influences the molecule's electronic landscape.[6] As seen in related compounds, bromo-substitution at the carbazole ring is compatible with high triplet energies, likely due to a combination of inductive effects and minimal extension of conjugation.[5][7]

Based on this architecture, 3-bromo-N-(2-biphenylyl)carbazole is engineered to localize the triplet exciton primarily on the carbazole moiety, predicting a high T₁ level suitable for hosting blue phosphorescent emitters.

2. Standard Carbazole Hosts

  • CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl): For years, CBP has been a benchmark host material. However, its structure features a para-linkage between the two carbazole units via the biphenyl bridge. This allows for significant electronic communication and π-conjugation across the molecule, which lowers its triplet energy to the range of 2.56–2.66 eV.[3][4] This T₁ level is sufficient for green and red emitters but is too low to effectively confine triplet excitons on most blue emitters, leading to efficiency losses from back energy transfer.[4]

  • mCP (1,3-bis(N-carbazolyl)benzene): To overcome the limitations of CBP, mCP was developed. By connecting two carbazole units to a central benzene ring through meta-positions, the conjugation pathway is disrupted.[4] This structural change results in a significantly higher triplet energy of approximately 2.91 eV, making mCP a standard and effective host for blue phosphorescent OLEDs.[8]

  • CDBP (4,4'-bis(N-carbazolyl)-2,2'-dimethylbiphenyl): This molecule exemplifies the strategy of using steric hindrance to raise triplet energy. By adding two methyl groups at the 2- and 2'-positions of the biphenyl core of a CBP-like structure, the torsion angle is increased, conjugation is broken, and the triplet energy is raised to about 3.0 eV.[3][4]

Data Summary: Triplet Energy Comparison

The table below summarizes the triplet energy levels of the discussed carbazole derivatives. The value for 3-bromo-N-(2-biphenylyl)carbazole is an educated estimate based on the analysis of its structural motifs and data from analogous compounds.

CompoundKey Structural Feature(s)Triplet Energy (T₁)Reference(s)
CBPPara-linked biphenyl core~2.6 eV[3][9]
mCPMeta-linked phenyl core~2.91 eV[4][8]
CDBPSterically hindered (twisted) biphenyl core~3.0 eV[3][4]
3-bromo-N-(2-biphenylyl)carbazole Ortho-linked (twisted) biphenyl; 3-bromo substitution>2.9 eV (Est.) -

Experimental Protocol: Determination of Triplet Energy Levels

To experimentally validate the triplet energy of these materials, low-temperature phosphorescence spectroscopy is the most direct and reliable method.[10]

Objective: To measure the T₁ → S₀ emission (phosphorescence) of a carbazole derivative at 77 K to determine its triplet energy from the highest-energy vibronic peak (0-0 transition).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (10⁻⁵ to 10⁻⁴ M) of the carbazole compound in a high-purity, glass-forming solvent such as 2-methyltetrahydrofuran (2-MeTHF). A dilute concentration is crucial to prevent intermolecular interactions and aggregation, which can alter photophysical properties.[11]

    • Transfer the solution to a quartz sample tube suitable for low-temperature measurements.

    • Seal the tube under an inert atmosphere (e.g., nitrogen or argon) if the sample is sensitive to oxygen, which is an effective triplet quencher.

  • Instrumentation Setup:

    • Mount the quartz tube inside a quartz Dewar or a cryostat.

    • Fill the Dewar with liquid nitrogen (77 K) to flash-freeze the sample, forming a rigid glass matrix. This low temperature minimizes non-radiative decay processes and allows the long-lived phosphorescence to be observed.[12]

    • Position the sample for excitation by a monochromatic light source (e.g., a pulsed laser or a xenon lamp coupled to a monochromator) set to a wavelength where the sample absorbs strongly.

  • Data Acquisition:

    • Excite the sample with the light source.

    • Collect the emitted light at a 90° angle and focus it into a spectrometer.

    • Use a gated detector, such as an Intensified Charge-Coupled Device (ICCD) camera. The gating capability is the most critical aspect of this experiment.[13]

    • Set a time delay (typically a few nanoseconds to microseconds) between the excitation pulse and the start of signal acquisition. This delay ensures that the short-lived, high-intensity fluorescence (S₁ → S₀) has completely decayed, allowing for the exclusive detection of the long-lived phosphorescence.[13]

    • Acquire the emission spectrum over the desired wavelength range.

  • Data Analysis:

    • Plot the measured intensity as a function of wavelength to obtain the phosphorescence spectrum.

    • Identify the highest-energy peak (the shortest wavelength peak) in the spectrum. This peak corresponds to the 0-0 electronic transition from the lowest vibrational level of the T₁ state to the lowest vibrational level of the S₀ state.

    • Convert the wavelength (λ) of this 0-0 peak to energy (E) in electron volts (eV) using the formula: E (eV) = 1240 / λ (nm)

    • This calculated energy value represents the triplet energy (T₁) of the material.

Visualizing Methodologies and Relationships

G cluster_prep Sample Preparation cluster_exp Spectroscopy at 77 K cluster_analysis Data Analysis A Dissolve Compound in 2-MeTHF (10⁻⁵ M) B Transfer to Quartz Tube A->B C Mount in Cryostat (Liquid Nitrogen) B->C Sample Insertion D Excite with Pulsed UV Laser C->D E Gated Detection (ICCD) (Time Delay to Reject Fluorescence) D->E F Record Phosphorescence Spectrum E->F Signal Processing G Identify Highest Energy (0-0) Peak F->G H Calculate T₁ Energy (E = 1240/λ) G->H

G cluster_high_T1 High Triplet Energy (>2.8 eV) cluster_low_T1 Lower Triplet Energy (~2.6 eV) mCP mCP CDBP CDBP Target 3-bromo-N-(2-biphenylyl)carbazole CBP CBP Structure Molecular Structure Principle Conjugation Extended π-Conjugation (e.g., para-linkage) Structure->Conjugation leads to Torsion Disrupted Conjugation (e.g., meta-linkage, steric hindrance) Structure->Torsion leads to Conjugation->CBP Torsion->mCP Torsion->CDBP Torsion->Target

Conclusion and Field Insights

The structural design of 3-bromo-N-(2-biphenylyl)carbazole strongly indicates its potential as a high-performance host material. By incorporating an ortho-linked biphenyl group at the nitrogen atom, a significant steric twist is induced, which effectively disrupts conjugation and localizes the triplet exciton on the high-energy carbazole core. This design strategy is a proven method for achieving high T₁ levels, analogous to the principles behind successful hosts like mCP and CDBP.[3][4] Consequently, this molecule is anticipated to possess a triplet energy well above the ~2.6 eV of CBP and is likely comparable to, or even exceeds, the ~2.9 eV of mCP.

This positions 3-bromo-N-(2-biphenylyl)carbazole as a highly promising candidate for enabling efficient, stable, and deep-blue phosphorescent OLEDs. Its high triplet energy would ensure efficient triplet exciton confinement on the emitter, minimizing a key energy loss pathway. The bromine substitution also provides a valuable synthetic vector for creating even more complex and multifunctional molecules for next-generation displays and lighting. Experimental verification via the detailed phosphorescence protocol is the essential next step to confirm these well-grounded theoretical advantages.

References

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